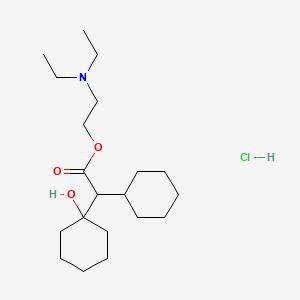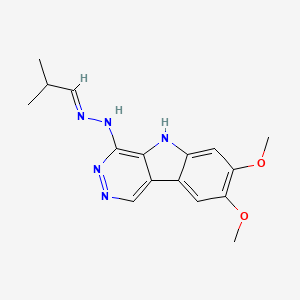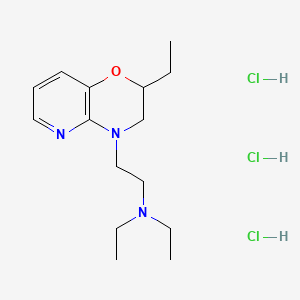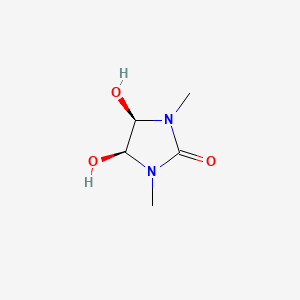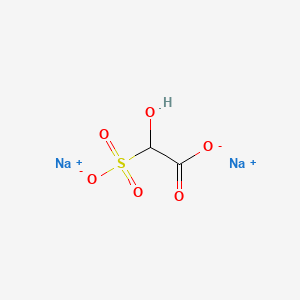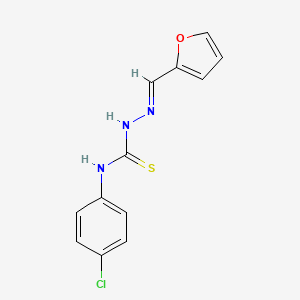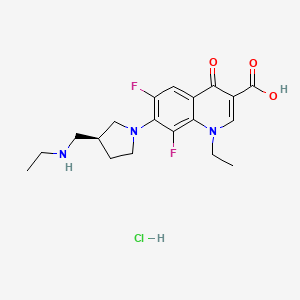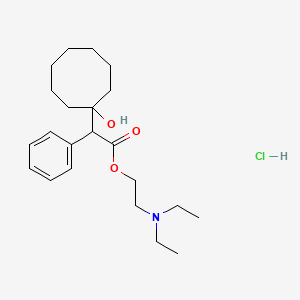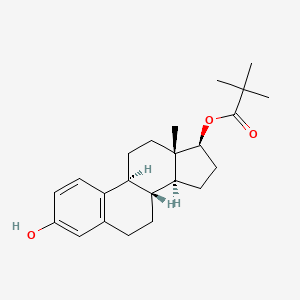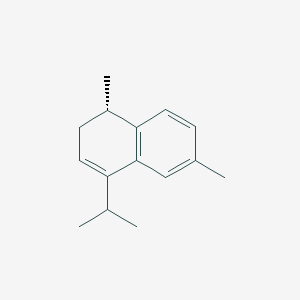
gamma-Calacorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Calacorene: is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is an organic compound with the molecular formula C15H20 and a molecular weight of 200.3193 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. . The reaction conditions often include a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can be carried out using techniques like steam distillation or solvent extraction. The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce epoxides or hydroxylated derivatives, while reduction reactions can yield more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Gamma-Calacorene has various scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpene biosynthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent.
Industry: This compound is used in the fragrance and flavor industry due to its aromatic properties.
Wirkmechanismus
The mechanism of action of gamma-Calacorene involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress pathways . This leads to the sensitization of cancer cells to apoptosis and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Gamma-Calacorene can be compared with other sesquiterpenoids, such as:
Alpha-Calacorene: Similar in structure but differs in the position of double bonds.
Beta-Calacorene: Another isomer with different biological activities.
Germacrene: A sesquiterpene with a different carbon skeleton but similar biosynthetic pathways.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits compared to other sesquiterpenoids .
Eigenschaften
CAS-Nummer |
24048-45-1 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(1S)-1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3/t12-/m0/s1 |
InChI-Schlüssel |
YLIAZCIBLKJTKN-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@H]1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Kanonische SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


